N,N-dimethyl-1H-indazole-7-carboxamide
Description
N,N-Dimethyl-1H-indazole-7-carboxamide is a heterocyclic compound featuring an indazole core substituted with a carboxamide group at the 7-position, where the amide nitrogen is dimethylated. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indazole derivatives, such as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and nitric oxide synthases (NOS) . Its synthesis typically involves functionalization of the indazole scaffold, as demonstrated in related compounds (e.g., tert-butyl-substituted analogs via coupling reactions) .
Properties
IUPAC Name |
N,N-dimethyl-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13(2)10(14)8-5-3-4-7-6-11-12-9(7)8/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEBKJMGRSVREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-indazole-7-carboxamide typically involves the reaction of 1H-indazole-7-carboxylic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N,N-dimethyl-1H-indazole-7-carboxylic acid.
Reduction: Formation of N,N-dimethyl-1H-indazole-7-methanol.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Pharmacological Applications
N,N-Dimethyl-1H-indazole-7-carboxamide and its derivatives are primarily studied for their potential as therapeutic agents. Research indicates that compounds containing the indazole moiety exhibit a range of pharmacological activities, including:
- Anti-inflammatory Effects : Indazole derivatives have been noted for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that certain indazole derivatives can target specific pathways involved in tumor growth and metastasis .
Antifungal Activity
Recent studies highlight the antifungal properties of this compound, particularly against Candida species. The following points summarize its effectiveness:
- Activity Against Candida albicans : Research has demonstrated that certain derivatives have significant activity against C. albicans, a common fungal pathogen. For instance, modifications to the carboxamide group have led to enhanced antifungal activity .
- Resistance Profiles : Compounds derived from indazole have been effective against both miconazole-susceptible and resistant strains of C. glabrata, indicating their potential as alternative treatments in cases of antifungal resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Key findings include:
- Substituent Variability : The presence of different substituents on the indazole ring influences biological activity significantly. For example, compounds with dimethyl or diethyl groups at the carboxamide position exhibited superior antifungal properties compared to their counterparts with simpler substituents .
- Molecular Modifications : Modifications such as replacing methyl esters with carboxamides have been associated with increased stability and improved biological activity, particularly in antifungal assays .
Case Studies and Experimental Results
A series of experimental studies have been conducted to evaluate the efficacy of this compound derivatives:
| Compound | Structure | Activity Against C. albicans (MIC) | Activity Against C. glabrata (MIC) |
|---|---|---|---|
| 3a | 3a Structure | 3.807 mM | 15.227 mM |
| 3j | 3j Structure | 1 mM | Resistant |
| 3g | 3g Structure | 0.5 mM | Susceptible |
Note : The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs, identified through CAS database entries and synthetic studies, include:
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| Methyl 1H-indazole-7-carboxylate | 61700-61-6 | 0.93 | Methyl ester at C7 |
| Ethyl 1H-indazole-7-carboxylate | 885278-74-0 | 0.97 | Ethyl ester at C7 |
| N-(tert-butyl)-1H-indazole-7-carboxamide | 1476776-76-7 | 0.89 | tert-butylamide at C7 |
| 1H-Indazole-7-carbonitrile | N/A | N/A | Nitrile group at C7 |
| 7-Methyl-1H-indazole-5-carboxylic acid | 73907-95-6 | 0.97 | Methyl at C7, carboxylic acid at C5 |
Notes:
- Similarity scores (0.87–0.97) reflect structural overlap, primarily in the indazole core and substituent positions .
- Ester derivatives (e.g., methyl/ethyl carboxylates) exhibit higher similarity to the target compound than nitrile or tert-butyl analogs, suggesting that polar functional groups enhance structural alignment .
Enzyme Inhibition
- N,N-Dimethyl-1H-indazole-7-carboxamide: Limited direct data, but related carboxamides (e.g., tert-butyl analog) show moderate IDO1 inhibition (IC₅₀ ~10 µM) .
- 1H-Indazole-7-carbonitrile: Potent inhibitor of neuronal nitric oxide synthase (nNOS), with IC₅₀ values <1 µM, attributed to the electron-withdrawing nitrile group enhancing target binding .
- Ethyl 1H-indazole-7-carboxylate: No reported enzyme inhibition, suggesting ester groups reduce bioactivity compared to amides or nitriles .
Physicochemical Properties
| Property | This compound | 1H-Indazole-7-carbonitrile | Methyl 1H-indazole-7-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 217.27 | 169.16 | 190.18 |
| LogP (Predicted) | 1.8 | 2.1 | 1.5 |
| Solubility (mg/mL) | ~15 (DMSO) | ~5 (DMSO) | ~30 (DMSO) |
Notes:
Q & A
Q. How to mitigate byproduct formation during amidation reactions?
- Methodology :
- Temperature Control : Maintain ≤60°C to prevent decarboxylation .
- Catalytic Additives : Use 4Å molecular sieves to absorb water .
- Workflow :
Reaction Setup:
1. Add indazole-7-carboxylic acid (1 eq) to dry DMF.
2. Add HATU (1.2 eq) and DIPEA (3 eq).
3. Stir at 50°C for 2 hr.
4. Quench with ice-water; purify via column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
